Methyl 2,1,3-benzothiadiazole-5-carboxylate Methyl 2,1,3-benzothiadiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 175204-21-4
VCID: VC20917046
InChI: InChI=1S/C8H6N2O2S/c1-12-8(11)5-2-3-6-7(4-5)10-13-9-6/h2-4H,1H3
SMILES: COC(=O)C1=CC2=NSN=C2C=C1
Molecular Formula: C8H6N2O2S
Molecular Weight: 194.21 g/mol

Methyl 2,1,3-benzothiadiazole-5-carboxylate

CAS No.: 175204-21-4

Cat. No.: VC20917046

Molecular Formula: C8H6N2O2S

Molecular Weight: 194.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,1,3-benzothiadiazole-5-carboxylate - 175204-21-4

Specification

CAS No. 175204-21-4
Molecular Formula C8H6N2O2S
Molecular Weight 194.21 g/mol
IUPAC Name methyl 2,1,3-benzothiadiazole-5-carboxylate
Standard InChI InChI=1S/C8H6N2O2S/c1-12-8(11)5-2-3-6-7(4-5)10-13-9-6/h2-4H,1H3
Standard InChI Key LRMFSMKHXKDUDG-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=NSN=C2C=C1
Canonical SMILES COC(=O)C1=CC2=NSN=C2C=C1

Introduction

Physical and Chemical Properties

Methyl 2,1,3-benzothiadiazole-5-carboxylate possesses distinctive physicochemical properties that influence its behavior in various chemical environments. Understanding these properties is essential for predicting its reactivity and potential applications.

Table 1: Physical and Chemical Properties of Methyl 2,1,3-Benzothiadiazole-5-Carboxylate

PropertyValueSource
CAS Number175204-21-4
Molecular FormulaC₈H₆N₂O₂S
Molecular Weight194.21 g/mol
Melting Point90-92°C
Boiling Point292.1±13.0°C (Predicted)
Density1.413±0.06 g/cm³ (Predicted)
pKa-0.85±0.36 (Predicted)
InChIInChI=1S/C8H6N2O2S/c1-12-8(11)5-2-3-6-7(4-5)10-13-9-6/h2-4H,1H3
SMILESCOC(=O)C1=CC2=NSN=C2C=C1
The compound exists as a solid at room temperature with a relatively high melting point, suggesting significant intermolecular forces within its crystal structure. The predicted pKa value indicates that it possesses mild acidic properties, which can be attributed to the presence of the methyl ester functionality.

Structural Characteristics

Methyl 2,1,3-benzothiadiazole-5-carboxylate features a unique bicyclic structure comprising a benzene ring fused to a thiadiazole ring. The thiadiazole portion contains a sulfur atom and two nitrogen atoms in a five-membered ring, creating a heterocyclic system with distinct electronic properties. The carboxylate functional group is positioned at the 5-position of the benzene ring, while the methyl group is attached to the oxygen of the carboxylate, forming a methyl ester.
This structural arrangement contributes significantly to the compound's reactivity and applications. The electron-withdrawing nature of the ester group influences the electron distribution across the aromatic system, affecting its behavior in chemical reactions. Additionally, the methyl ester moiety enhances the compound's solubility in organic solvents compared to the corresponding carboxylic acid, making it more amenable to various synthetic transformations and purification procedures .
The presence of the thiadiazole ring also contributes to the compound's ability to form stable complexes with metal ions, a property that has potential applications in metalloenzyme modulation and catalysis.

Synthesis Methods

Several synthetic routes have been developed for the preparation of methyl 2,1,3-benzothiadiazole-5-carboxylate. These methods typically involve either direct esterification of the corresponding carboxylic acid or derivatization of related benzothiadiazole compounds.

Esterification Route

The most common synthetic approach involves the esterification of 2,1,3-benzothiadiazole-5-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid under reflux conditions. This method follows standard esterification procedures and can be optimized for industrial production by employing continuous flow reactors for better yield control.

From Carbonyl Chloride Precursor

Another synthetic route involves the reaction of 2,1,3-benzothiadiazole-5-carbonyl chloride with methanol. The carbonyl chloride intermediate can be prepared from 3,4-diaminobenzoic acid through a multi-step process involving treatment with thionyl chloride .

C-H Functionalization Approaches

Recent advancements in synthetic methodology include the regioselective C-H borylation of the parent 2,1,3-benzothiadiazole (BTD) structure. As reported in the literature, iridium-catalyzed C-H borylation allows access to versatile 5-boryl or 4,6-diboryl BTD building blocks, which can undergo further functionalization at various positions. This approach represents a significant advancement in benzothiadiazole chemistry, allowing for more efficient derivatization without the need for de novo synthesis .
The synthesis method can be outlined as follows:

  • Regioselective Ir-catalyzed C-H borylation of 2,1,3-benzothiadiazole

  • Conversion of the borylated intermediate to the carboxylic acid derivative

  • Esterification with methanol to yield methyl 2,1,3-benzothiadiazole-5-carboxylate

Applications

Methyl 2,1,3-benzothiadiazole-5-carboxylate has found applications in various scientific disciplines, owing to its unique structural features and reactivity profile.

Biological Applications

Research indicates that methyl 2,1,3-benzothiadiazole-5-carboxylate and related compounds exhibit potential biological activities, particularly antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's ability to form stable complexes with metal ions allows it to potentially modulate metalloenzyme activity, suggesting applications in medicinal chemistry and drug development.
The benzothiadiazole scaffold itself has been studied for various biological applications, including:

  • Antimicrobial agents

  • Herbicidal properties

  • Pharmaceutical development

  • Agricultural chemical applications
    While specific studies on the methyl ester derivative are more limited, the foundation of research on the benzothiadiazole core provides insight into potential biological applications of this compound.

Materials Science Applications

Benzothiadiazole derivatives, including methyl 2,1,3-benzothiadiazole-5-carboxylate, have gained significant attention in materials science, particularly in the development of:

  • Organic semiconductors

  • Fluorescent materials

  • Solar cell components

  • Conducting polymers
    The electronic properties of the benzothiadiazole core make it valuable in creating materials with specific optical and electronic characteristics. The methyl ester functionality provides a reactive site for further modification, allowing for the incorporation of this building block into larger molecular structures designed for specific applications .

Application AreaKey FindingsReference
C-H FunctionalizationRegioselective Ir-catalyzed borylation enables versatile derivatization
Aryne ChemistryNovel BTD-based heteroarynes show distinctive regioselectivity patterns
Materials ScienceBenzothiadiazole derivatives exhibit promising properties for organic semiconductors
Biological ActivityAntimicrobial properties against various bacterial strains
Metal ComplexationAbility to form stable complexes with metal ions, modulating enzyme activity

Related Compounds

Several compounds structurally related to methyl 2,1,3-benzothiadiazole-5-carboxylate have been reported in the literature, providing context for understanding its chemical behavior and applications.

Parent Compound: 2,1,3-Benzothiadiazole

The parent compound, 2,1,3-benzothiadiazole, serves as the core structure for various derivatives. It has been extensively studied and provides the foundation for understanding the chemical behavior of its derivatives, including the methyl ester discussed here .

Other Derivatives

Other notable derivatives include:

  • 5-Methyl-2,1,3-benzothiadiazole (CAS: 1457-93-8): Features a methyl group at the 5-position instead of a carboxylate.

  • 2,1,3-Benzothiadiazole-5-carbonyl chloride (CAS: 321309-31-3): An important synthetic intermediate in the preparation of various benzothiadiazole derivatives, including the methyl ester .

  • 4,7-Dibromo-2,1,3-benzothiadiazole: A common building block in the design and synthesis of conductive polymers and materials for organic electronics. These related compounds have their own unique properties and applications, but share the benzothiadiazole core structure, providing a broader context for understanding the chemistry of this class of compounds.

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